molecular formula C17H15Cl2N3O2S2 B2654255 N-(3,4-dichlorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252903-48-2

N-(3,4-dichlorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No. B2654255
CAS RN: 1252903-48-2
M. Wt: 428.35
InChI Key: NYSSMGSKIWVFDX-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C17H15Cl2N3O2S2 and its molecular weight is 428.35. The purity is usually 95%.
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Scientific Research Applications

Vibrational Spectroscopic Analysis

Research has been conducted on related molecules to understand their vibrational spectroscopic signatures. These studies offer insights into the effect of rehybridization and hyperconjugation on the molecule's structure through Raman and Fourier transform infrared spectroscopy. Such analyses are crucial for identifying molecular interactions, stability, and confirming the presence of specific functional groups (Jenepha Mary, Pradhan, & James, 2022).

Antimicrobial Activities

The compound's derivatives have shown promising results in antimicrobial activities. Novel series of spiro compounds and sulfonyl carbothioamide derivatives synthesized from related compounds demonstrated significant potency against both Gram-negative and Gram-positive bacteria. This suggests potential for developing new antimicrobial agents (Hafez, El-Gazzar, & Zaki, 2016).

Antitumor Activities

Studies on thieno[3,2-d]pyrimidine derivatives have highlighted their antitumor activities. These derivatives were found to exhibit potent anticancer activity against various human cancer cell lines, including human breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines, suggesting the compound's potential as a basis for anticancer drug development (Hafez & El-Gazzar, 2017).

Molecular Docking and Drug Likeness

Molecular docking studies have been employed to predict the compound's interaction with biological targets. For example, analysis of related molecules against SARS-CoV-2 protein indicated strong binding affinities, which could be indicative of the compound's potential antiviral activity. Additionally, drug likeness and pharmacokinetic property analyses based on Lipinski's rule suggest the compound's suitability for drug development (Mary et al., 2020).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O2S2/c1-2-6-22-16(24)15-13(5-7-25-15)21-17(22)26-9-14(23)20-10-3-4-11(18)12(19)8-10/h3-5,7-8H,2,6,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSSMGSKIWVFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

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